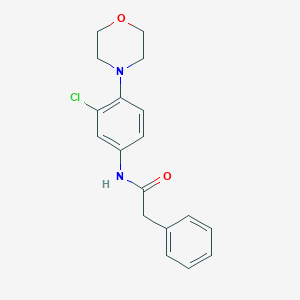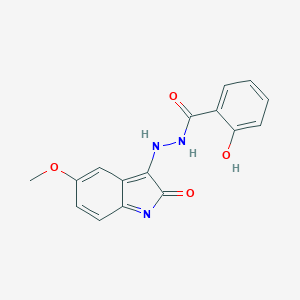
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide, also known as DMTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMTP is a thiazolidinedione derivative that has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Wirkmechanismus
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide exerts its biological effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, which plays a key role in regulating glucose and lipid metabolism. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce cell cycle arrest and apoptosis in cancer cells. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high stability in various conditions. However, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide research. One potential direction is to further investigate its therapeutic potential in various diseases such as diabetes, cancer, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide and its analogs. Additionally, the development of novel delivery methods for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide could improve its bioavailability and efficacy in vivo.
Synthesemethoden
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide can be synthesized using a multi-step reaction from commercially available starting materials. The first step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form 4-methylthiosemicarbazone. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Finally, the addition of propionyl chloride to the thiazolidinone ring forms 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been studied for its potential therapeutic effects in various diseases such as diabetes, cancer, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C13H14N2O3S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C13H14N2O3S/c1-9-2-4-10(5-3-9)14-11(16)6-7-15-12(17)8-19-13(15)18/h2-5H,6-8H2,1H3,(H,14,16) |
InChI-Schlüssel |
NFHGESLQTFIHOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)